
(3,4-Difluoro-5-i-propyloxyphenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Difluoro-5-iso-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is characterized by the presence of difluoro and iso-propyloxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions.
Méthodes De Préparation
The synthesis of (3,4-difluoro-5-iso-propyloxyphenyl)magnesium bromide typically involves the reaction of 3,4-difluoro-5-iso-propyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Reaction Time: Several hours to ensure complete conversion.
Catalysts: Sometimes iodine is used to initiate the reaction.
Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
(3,4-Difluoro-5-iso-propyloxyphenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Carbonyl Compounds: Aldehydes and ketones.
Solvents: THF, diethyl ether.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major products formed from these reactions include secondary and tertiary alcohols, biaryl compounds, and substituted aromatic compounds.
Applications De Recherche Scientifique
(3,4-Difluoro-5-iso-propyloxyphenyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a key reagent in the formation of carbon-carbon bonds.
Pharmaceutical Research: In the synthesis of complex molecules for drug development.
Material Science: In the preparation of functionalized aromatic compounds for advanced materials.
Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of (3,4-difluoro-5-iso-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The difluoro and iso-propyloxy substituents can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar compounds include other Grignard reagents with different substituents on the phenyl ring, such as:
Phenylmagnesium Bromide: Lacks the difluoro and iso-propyloxy groups, making it less selective.
(3,4-Difluorophenyl)magnesium Bromide: Similar but without the iso-propyloxy group, affecting its reactivity.
(3,4-Dimethoxyphenyl)magnesium Bromide: Contains methoxy groups instead of difluoro, leading to different electronic effects.
The uniqueness of (3,4-difluoro-5-iso-propyloxyphenyl)magnesium bromide lies in its specific substituents, which provide a balance of reactivity and selectivity, making it valuable in specialized synthetic applications.
Propriétés
Formule moléculaire |
C9H9BrF2MgO |
|---|---|
Poids moléculaire |
275.37 g/mol |
Nom IUPAC |
magnesium;1,2-difluoro-3-propan-2-yloxybenzene-5-ide;bromide |
InChI |
InChI=1S/C9H9F2O.BrH.Mg/c1-6(2)12-8-5-3-4-7(10)9(8)11;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
FCBVQOGFDDOFAZ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC1=C(C(=C[C-]=C1)F)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


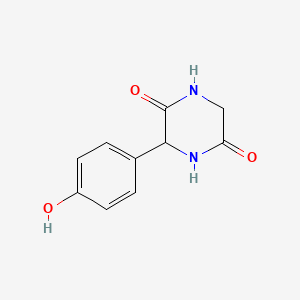
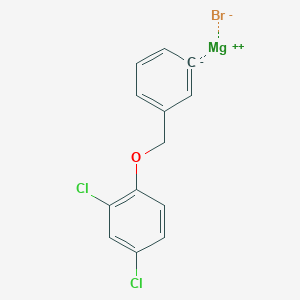
![(R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14886158.png)
![(2R)-2-[Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14886163.png)
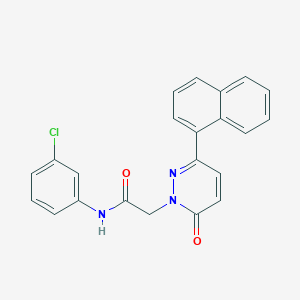
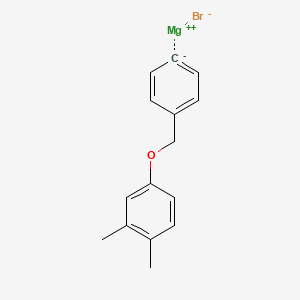

![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide](/img/structure/B14886189.png)
![N-[[2-Morpholinoethyl]]maleamic acid](/img/structure/B14886191.png)
![6'-Bromospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14886194.png)
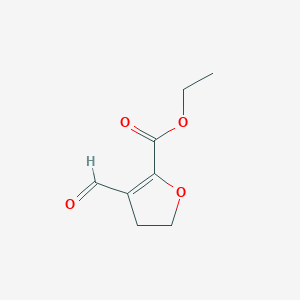
![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14886217.png)
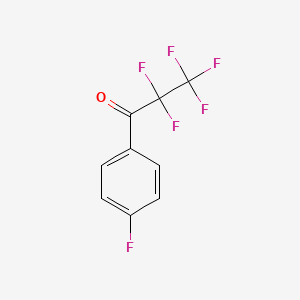
![6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol](/img/structure/B14886239.png)
